Tert-butyl 3-(methylamino)propanoate CAS number 143707-72-6 properties
Tert-butyl 3-(methylamino)propanoate CAS number 143707-72-6 properties
An In-Depth Technical Guide to Tert-butyl 3-(methylamino)propanoate (CAS 143707-72-6): Properties, Synthesis, and Applications in Drug Development
Introduction
Tert-butyl 3-(methylamino)propanoate, with CAS number 143707-72-6, is a valuable bifunctional molecule belonging to the class of β-amino acid esters. It features a secondary amine and a sterically hindered tert-butyl ester, making it a versatile building block in organic synthesis. For researchers and scientists in drug development, its primary significance lies in its application as a flexible linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] The tert-butyl group serves as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the secondary amine provides a nucleophilic handle for further molecular elaboration. This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol, analytical characterization methods, and its strategic application in medicinal chemistry, grounded in established scientific principles.
Section 1: Physicochemical and Chemical Properties
Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application in experimental design. Tert-butyl 3-(methylamino)propanoate is typically supplied as a colorless to light yellow liquid or a low-melting solid.[2][3] The tert-butyl ester provides significant lipophilicity, as indicated by its calculated LogP of 1.07.[4]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 143707-72-6 | [2][5] |
| Molecular Formula | C₈H₁₇NO₂ | [3][4] |
| Molecular Weight | 159.23 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid/semi-solid | [2][3] |
| Boiling Point | 203.7 ± 23.0 °C (at 760 mmHg) | [4][6] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 77.0 ± 22.6 °C | [4] |
| Refractive Index | 1.428 | [4] |
| Vapor Pressure | 0.3 ± 0.4 mmHg (at 25°C) | [4] |
| LogP | 1.07 | [4] |
| Topological Polar Surface Area (PSA) | 38.33 Ų | [4] |
Storage and Stability
For long-term stability, the compound should be stored under refrigerated conditions (2-8°C), sealed in a dry environment, and protected from light.[2][3] For solutions in solvent, storage at -20°C for up to a month or -80°C for up to six months is recommended.[3] Its classification as a combustible liquid (GHS Category 4) necessitates storage away from heat, sparks, and open flames.[5]
Section 2: Synthesis and Purification
The most direct and common method for synthesizing tert-butyl 3-(methylamino)propanoate is the Aza-Michael addition. This reaction involves the conjugate addition of a primary amine (methylamine) to an α,β-unsaturated ester (tert-butyl acrylate).
Causality of Experimental Design:
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Choice of Base: The reaction proceeds readily without a strong base, as methylamine is sufficiently nucleophilic to attack the electron-deficient alkene of the acrylate.
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Solvent: A polar protic solvent like methanol can facilitate the reaction by stabilizing charged intermediates, though the reaction can also be run neat or in an aprotic solvent like THF.[7]
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Temperature Control: The reaction is exothermic. Initial cooling is often employed to control the reaction rate and prevent polymerization of the acrylate starting material, especially during the initial addition of the amine.[7]
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Purification: The product's boiling point allows for purification via vacuum distillation, which is effective at removing non-volatile impurities and unreacted starting materials.[7] Alternatively, silica gel chromatography can be used for high-purity samples.
Diagram 1: Synthetic Workflow
Caption: Logical flow of incorporating the molecule into a PROTAC.
The Tert-butyl Moiety in Medicinal Chemistry
The tert-butyl group itself is a common feature in drug candidates, valued for its ability to provide steric bulk that can enhance binding affinity in specific protein pockets. However, it is also known to be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can be a liability leading to high clearance and poor pharmacokinetic profiles. [8]In the context of this molecule, its role is primarily as a protecting group that is removed during synthesis and is not present in the final PROTAC.
Section 5: Safety and Handling
As a laboratory chemical, tert-butyl 3-(methylamino)propanoate must be handled with appropriate precautions. It is classified as a combustible liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation. [2][5]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
| Danger | Skin Irritation (Category 2) | H315: Causes skin irritation [5] | |
| Eye Damage (Category 1) | H318: Causes serious eye damage [5] | ||
| STOT SE (Category 3) | H335: May cause respiratory irritation [5] | ||
| Flammable Liquid (Category 4) | H227: Combustible liquid [5] |
Safe Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat. [5][9]* Handling: Avoid contact with skin, eyes, and inhalation of vapors. [5]Keep away from heat and open flames. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [5] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell. [5]* Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [5]
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Conclusion
Tert-butyl 3-(methylamino)propanoate is more than a simple chemical reagent; it is a key enabling tool for advanced therapeutic design. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its ideal bifunctional architecture make it a valuable asset for researchers in drug discovery. Its role as a foundational piece in the modular construction of PROTAC linkers highlights its importance in the development of next-generation pharmaceuticals aimed at targeted protein degradation. Proper understanding of its handling, synthesis, and strategic application is crucial for leveraging its full potential in the laboratory.
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